REACTION_CXSMILES
|
[CH3:1][C:2]([N:6]1[CH2:10][CH2:9][CH2:8][CH2:7]1)([CH3:5])[C:3]#[N:4].[C:11]1([Li])[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.[BH4-].[Na+]>C1COCC1.C(OCCCC)CCC.CO>[CH3:1][C:2]([N:6]1[CH2:10][CH2:9][CH2:8][CH2:7]1)([CH3:5])[CH:3]([NH2:4])[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1 |f:2.3|
|
Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
CC(C#N)(C)N1CCCC1
|
Name
|
|
Quantity
|
0.8 L
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)[Li]
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(CCC)OCCCC
|
Name
|
|
Quantity
|
21.93 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred overnight at this temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to reach room temperature
|
Type
|
CUSTOM
|
Details
|
The mixture was quenched at 0° C. with a saturated solution of NaHCO3 (0.8 L)
|
Type
|
STIRRING
|
Details
|
stirred for 15 minutes
|
Duration
|
15 min
|
Type
|
ADDITION
|
Details
|
diluted with water (ca. 0.6 L)
|
Type
|
CUSTOM
|
Details
|
The phases were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous back extracted with diethylether (2×1 L)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The collected organics were dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
to get 90 g of crude material as a yellow oil that
|
Type
|
WAIT
|
Details
|
After 1 hour at 0° C.
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
quenched with water (ca. 0.5 L)
|
Type
|
CUSTOM
|
Details
|
Methanol was evaporated in vacuo
|
Type
|
ADDITION
|
Details
|
the aqueous phase, diluted with water (200 mL)
|
Type
|
EXTRACTION
|
Details
|
was extracted with DCM (3×800 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The collected organics were dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(C(C1=CC=CC=C1)N)(C)N1CCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 51 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |